molecular formula C59H87N11O17S B10846250 AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2

AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2

Cat. No.: B10846250
M. Wt: 1254.5 g/mol
InChI Key: HGLKSJLIZCXTFK-SEAKOTFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 is a synthetic peptide composed of ten amino acids Each amino acid in the sequence contributes to the overall structure and function of the peptide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, typically protected by a temporary protecting group, is attached to the resin.

    Deprotection: The temporary protecting group is removed to expose the amino group of the first amino acid.

    Coupling: The next amino acid, also protected, is activated and coupled to the exposed amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residue in the peptide can be oxidized to form a disulfide bond, which can stabilize the peptide’s structure.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.

    Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.

    Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS to introduce substitutions.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Molecular Biology: Utilized in studies of protein-protein interactions and signal transduction pathways.

    Industry: Employed in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 depends on its specific application. In general, the peptide may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, the peptide may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors to elicit a cellular response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Unlike other similar peptides, this compound may have unique interactions with molecular targets, leading to different biological effects and applications.

Properties

Molecular Formula

C59H87N11O17S

Molecular Weight

1254.5 g/mol

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[(3R)-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C59H87N11O17S/c1-9-10-15-38(51(79)66-43(28-71)55(83)64-41(50(60)78)25-34-16-18-37(73)19-17-34)63-56(84)45-26-35-13-11-12-14-36(35)27-70(45)59(87)44(29-88)67-54(82)42(24-30(2)3)65-57(85)48(31(4)5)69-58(86)49(32(6)7)68-53(81)40(21-23-47(76)77)62-52(80)39(61-33(8)72)20-22-46(74)75/h11-14,16-19,30-32,38-45,48-49,71,73,88H,9-10,15,20-29H2,1-8H3,(H2,60,78)(H,61,72)(H,62,80)(H,63,84)(H,64,83)(H,65,85)(H,66,79)(H,67,82)(H,68,81)(H,69,86)(H,74,75)(H,76,77)/t38-,39-,40-,41-,42-,43-,44-,45+,48-,49-/m0/s1

InChI Key

HGLKSJLIZCXTFK-SEAKOTFTSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C

Origin of Product

United States

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